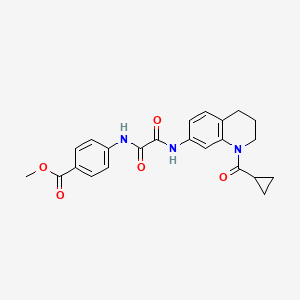

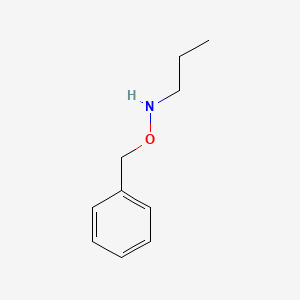

![molecular formula C9H11NO3 B2934282 3-[(2-Hydroxyethyl)amino]benzoic acid CAS No. 923232-28-4](/img/structure/B2934282.png)

3-[(2-Hydroxyethyl)amino]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

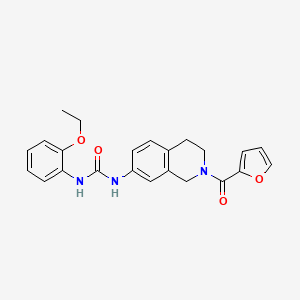

3-[(2-Hydroxyethyl)amino]benzoic acid is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO3/c11-5-4-10-8-3-1-2-7(6-8)9(12)13/h1-3,6,10-11H,4-5H2,(H,12,13) . This indicates that the molecule consists of a benzene ring substituted with a carboxylic acid group (COOH) and a 2-hydroxyethylamino group.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación

Biosynthesis of Natural Products

- 3-Amino-5-hydroxy benzoic acid (3,5-AHBA) is a precursor for numerous natural products, including naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. This review highlights the molecular genetics, chemical, and biochemical perspectives of AHBA-derived natural products (Kang, Shen, & Bai, 2012).

Fluorescence Probes

- Novel fluorescence probes, such as HPF and APF, are designed to detect highly reactive oxygen species and distinguish specific species. These probes use benzoic acid derivatives and show potential for various biological and chemical applications (Setsukinai et al., 2003).

Microbial Biosynthesis

- De novo microbial biosynthesis of 3-amino-benzoic acid (3AB) from glucose has been established, showing its potential as a building block for various important compounds. Co-culture engineering significantly improved 3AB production, demonstrating its applicability in metabolic engineering (Zhang & Stephanopoulos, 2016).

Magnetism Studies

- Research on 3-(N-tert-Butyl-N-aminoxyl)benzoic acid explores its crystallography and magnetism. It shows interesting properties like antiferromagnetic downturn at lower temperatures, contributing to the study of material sciences (Baskett & Lahti, 2005).

Antibacterial Activity

- Synthesis and testing of novel 3-Hydroxy benzoic acid hybrid derivatives have shown potential antibacterial activity. This research opens pathways for developing new drug candidates (Satpute, Gangan, & Shastri, 2018).

Propiedades

IUPAC Name |

3-(2-hydroxyethylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-5-4-10-8-3-1-2-7(6-8)9(12)13/h1-3,6,10-11H,4-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQJCKKSQSGDJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NCCO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

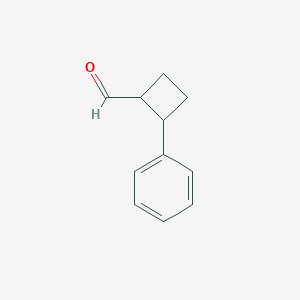

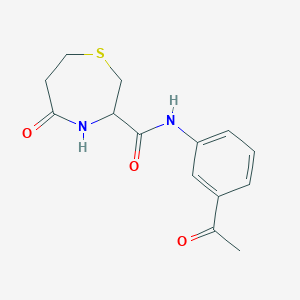

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2934206.png)

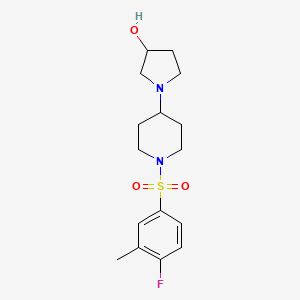

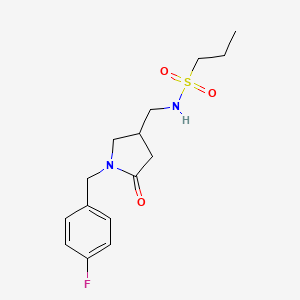

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one](/img/structure/B2934215.png)

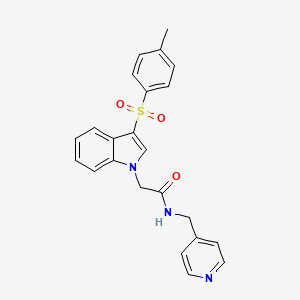

![N-(3,4-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2934216.png)

![2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2934220.png)

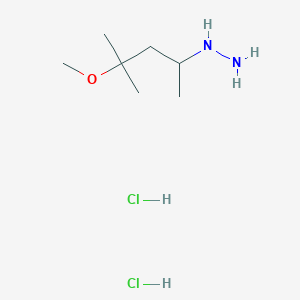

![1-[2-(aminomethyl)phenyl]-N-isopropylmethanesulfonamide hydrochloride](/img/structure/B2934221.png)